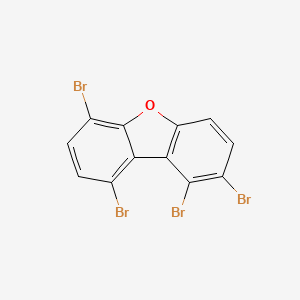

1,2,6,9-Tetrabromo-dibenzofuran

Description

Research Significance of Polybrominated Dibenzofurans as Environmental Contaminants

The research significance of PBDFs stems from their unintended formation and release into the environment. They are not produced commercially but arise as byproducts and degradation products from industrial chemicals, most notably brominated flame retardants (BFRs) like polybrominated diphenyl ethers (PBDEs). nih.gov The thermal degradation of BFRs, which are widely used in plastics, textiles, and electronics, through processes like incineration or accidental fires, is a major source of PBDFs. pops.int Furthermore, photolytic decomposition, where sunlight breaks down BFRs present in consumer products, also contributes to their formation. nih.govnih.gov

Like their chlorinated counterparts, certain PBDF congeners exhibit high toxicity, which is often mediated through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway. t3db.canih.gov This can lead to a range of adverse health effects. Their lipophilic (fat-soluble) nature allows them to bioaccumulate in organisms and biomagnify through the food web, leading to detectable levels in wildlife and humans. nih.govoup.com Consequently, PBDFs are monitored in various environmental matrices, including air, water, soil, sediment, and biota. nih.govepa.gov

Academic Focus on Specific Congeners within Tetrabromodibenzofurans

There are 135 possible PBDF congeners, distinguished by the number and position of bromine atoms on the dibenzofuran (B1670420) structure. Much of the academic and regulatory focus has been on the congeners with bromine atoms at positions 2, 3, 7, and 8, as these are considered the most toxic, analogous to 2,3,7,8-Tetrachlorodibenzodioxin (TCDD). nih.govoup.com These specific congeners are potent AhR agonists. nih.gov

However, research has shown that complex mixtures of PBDFs are formed in environmental and industrial processes, and these mixtures contain a wide array of congeners, including those not substituted at the 2,3,7,8 positions. nih.gov Studies investigating the photolytic decomposition of decaBDE found that tetra- to hexa-substituted PBDFs constituted the majority of the detected products. nih.gov One study noted that the total toxicity, as measured by a bioassay, was largely explained by the presence of these non-2,3,7,8-substituted PBDFs, despite their lower individual potencies. nih.gov Furthermore, toxicokinetic studies have been conducted on non-2,3,7,8 congeners like 2,3,8-tribromodibenzofuran, highlighting that the scientific community recognizes the need to understand the behavior of a wider range of these compounds. nih.gov This underscores the importance of studying less-understood congeners like 1,2,6,9-Tetrabromo-dibenzofuran to fully comprehend the environmental burden and risk associated with PBDFs.

Structure

3D Structure

Properties

CAS No. |

617707-69-4 |

|---|---|

Molecular Formula |

C12H4Br4O |

Molecular Weight |

483.77 g/mol |

IUPAC Name |

1,2,6,9-tetrabromodibenzofuran |

InChI |

InChI=1S/C12H4Br4O/c13-5-1-2-7(15)12-9(5)10-8(17-12)4-3-6(14)11(10)16/h1-4H |

InChI Key |

GMARTTWDNBZNGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1OC3=C(C=CC(=C23)Br)Br)Br)Br |

Origin of Product |

United States |

Environmental Occurrence and Distribution of Polybrominated Dibenzofurans, Including Tetrabromodibenzofurans

Detection and Quantification in Environmental Compartments

The analysis of PBDFs is challenging due to potential photolysis, thermal degradation, and interference from the much more abundant polybrominated diphenyl ethers (PBDEs). researchgate.netnih.gov Despite these difficulties, they have been quantified in various environmental matrices.

PBDFs have been detected in various atmospheric environments. acs.org Sources include emissions from metallurgical facilities, waste incineration, and the open burning of domestic and electronic waste. acs.orgnih.govpops.int Studies have shown that PBDF concentrations are generally higher in industrial and urban areas compared to rural locations. acs.org For instance, a study in Taiwan reported mean atmospheric PBDD/F concentrations of 11, 24, 46, and 95 fg/Nm³ in rural, urban, industrial, and science park areas, respectively. acs.org In these atmospheric samples, PBDFs are consistently more dominant than their PBDD counterparts. acs.org

Indoor environments, particularly those with numerous electronic devices, can also have elevated levels of PBDFs. They are found in indoor dust, which acts as a sink for these compounds. nih.govaaqr.org A study of gymnasiums found PBDD/F concentrations in indoor dust averaging 7090 pg g⁻¹, with corresponding levels in indoor PM2.5 particles. aaqr.org

Table 1: Atmospheric Concentrations of PBDD/Fs in Different Environments

| Environment Type | Mean PBDD/F Concentration (fg/Nm³) | Mean TEQ Concentration (fg TEQ/Nm³) | Reference |

|---|---|---|---|

| Rural | 11 | 2.7 | acs.org |

| Urban | 24 | 6.4 | acs.org |

| Industrial | 46 | 12 | acs.org |

| Science Park | 95 | 31 | acs.org |

In aquatic systems, PBDFs are found in both water and sediment. pops.int Their low water solubility and high affinity for particulate matter mean they tend to accumulate in sediments. cefic-lri.org The presence of PBDFs in the aquatic environment is often linked to industrial effluents, wastewater treatment plant discharges, and atmospheric deposition. nih.govdiva-portal.org

A study of sediment cores from Tokyo Bay, Japan, covering the period from 1895 to 2000, showed that PBDF concentrations increased dramatically after the 1960s, peaking in the late 1990s, which correlates with the production history of BFRs. pops.int While specific data for 1,2,6,9-Tetrabromodibenzofuran is lacking, studies have detected other TeBDF congeners, such as 2,3,7,8-TeBDF, in aquatic samples. pops.int

Soil contamination with PBDFs occurs through atmospheric deposition, land application of sewage sludge (biosolids), and improper disposal of waste. pops.intresearchgate.net E-waste recycling sites are significant hotspots for PBDF contamination in soil and dust. researchgate.net For example, PBDD/F concentrations in topsoils from an e-waste recycling area in Southern China ranged from 19.6 to 3793 ng kg⁻¹ dry weight. researchgate.net

Sewage sludge, or biosolids, can be a significant repository for PBDFs removed from wastewater. acs.orgnih.gov A 2001 U.S. national survey of biosolids found two PBDD and five PBDF congeners, with 1,2,3,4,6,7,8-Heptabromodibenzofuran being the most abundant. nih.gov The total mean concentration of PBDD/Fs was 10,000 ng/kg dry weight. nih.gov The congener 2,3,7,8-TeBDF was detected in 100% of the biosolids samples, with an average concentration of 9 ng/kg. acs.orgnih.gov

Table 2: Concentrations of Selected PBDFs in U.S. Biosolids (2001)

| Compound | Average Concentration (ng/kg dw) | Detection Frequency (%) | Reference |

|---|---|---|---|

| 2,3,7,8-Tetrabromodibenzofuran (B3055897) (TeBDF) | 9 | 100 | acs.orgnih.gov |

| 1,2,3,7,8-Pentabromodibenzofuran (PeBDF) | 27 | 40 | acs.orgnih.gov |

| 2,3,4,7,8-PeBDF | 60 | 100 | acs.orgnih.gov |

| 1,2,3,4,7,8-Hexabromodibenzofuran (HxBDF) | 330 | 100 | acs.orgnih.gov |

| 1,2,3,4,6,7,8-Heptabromodibenzofuran (HpBDF) | 9540 | 100 | acs.orgnih.gov |

Presence in Biota and Environmental Bioaccumulation Studies

Due to their lipophilic (fat-loving) nature, PBDFs bioaccumulate in organisms and biomagnify through food webs. nih.govepa.gov They have been detected in a wide range of wildlife, including fish, marine mammals, and birds, as well as in human tissues. nih.govpops.intpops.int

Studies in fish show that the uptake and elimination patterns of PBDFs are similar to PCDD/Fs, with the specific halogen substitution pattern influencing retention. pops.intpops.int For example, the elimination half-life for 2,3,7,8-TeBDF in fish was found to be 5.0 days. pops.intpops.int PBDFs have been found in high-trophic-level organisms like ringed seals and pilot whales, with 1,2,3,4,6,7,8-HpBDF being the most abundant congener in these animals. pops.intpops.int The main route of human exposure to PBDFs is through diet, particularly the consumption of fish, shellfish, and other animal fats. uea.ac.uk

Co-occurrence Patterns with Other Halogenated Organic Compounds (e.g., PCDDs, PCDFs, PCBs, PBDEs)

PBDFs are almost always found in the environment as part of a complex mixture of halogenated organic compounds. Their formation is intrinsically linked to BFRs, so they frequently co-occur with PBDEs. nih.govnih.gov In fact, PBDFs are known impurities in commercial PBDE mixtures. nih.govservice.gov.uk

Given their similar formation pathways during thermal processes, PBDFs also co-occur with PCDDs and PCDFs. acs.org A high correlation between PBDD/F and PCDD/F concentrations has been observed in the atmosphere of industrial areas, suggesting common emission sources like metallurgical plants. acs.org In biosolids, PBDFs are found alongside significant concentrations of PBDEs, PCDD/Fs, and PCBs. acs.orgnih.gov The ratio of PBDD/Fs to PBDEs in biosolids has been found to be much higher than in commercial BFR products, indicating that PBDEs may be transformed into PBDFs in the environment or during wastewater treatment. acs.orgnih.gov

Spatial and Temporal Trends in Environmental Concentrations

Spatial trends in PBDF concentrations generally show higher levels in and around urban and industrial centers, which act as primary sources, with decreasing concentrations in more remote, rural areas. acs.orgdiva-portal.org For example, a screening study in Sweden found higher concentrations of emerging BFRs and PBDFs at urban sites compared to background locations. diva-portal.org

Temporal trend data, which requires long-term monitoring, is more limited. However, analysis of a sediment core from Tokyo Bay provided a clear historical record, showing that PBDF concentrations began to rise significantly in the 1960s and peaked in the late 1990s, mirroring the production and use of PBDEs. pops.int This suggests that environmental levels of PBDFs are closely tied to the lifecycle of brominated flame retardants in commercial products.

Environmental Transformation and Degradation Mechanisms of Polybrominated Dibenzofurans

Photochemical Degradation Pathways

Photochemical degradation, or photolysis, is a significant abiotic process contributing to the transformation of PBDFs in the environment. This process involves the absorption of light energy, typically from sunlight, which can lead to the cleavage of carbon-bromine (C-Br) bonds.

The predominant photochemical degradation pathway for PBDFs is reductive debromination. t3db.ca This process involves the removal of bromine atoms from the dibenzofuran (B1670420) structure, leading to the formation of lower-brominated congeners. The rate and extent of reductive debromination are influenced by the number and position of bromine substituents on the aromatic rings. Highly brominated PBDFs tend to degrade more rapidly than their less-brominated counterparts. t3db.ca The process generally proceeds stepwise, with the sequential loss of bromine atoms. For instance, the photolysis of higher brominated PBDFs results in the formation of various lower brominated congeners, including tetrabromodibenzofurans. t3db.ca

The environmental matrix in which PBDFs are present significantly influences the rate of their photochemical degradation. Photolysis is generally fastest in organic solvents when exposed to UV or natural sunlight. t3db.ca In contrast, degradation is considerably slower on solid matrices such as soil and airborne particles. t3db.ca For example, the photodegradation half-life of tetrabromodibenzo-p-dioxins (a related group of compounds) in a thin layer of soil exposed to daylight was estimated to be between 3 and 6 months, highlighting the persistence of these compounds in soil environments. nih.gov The presence of other substances in the environment can also affect photolysis rates. For instance, the presence of photosensitizers can potentially accelerate the degradation process.

Interactive Table: Factors Influencing Photochemical Degradation of PBDFs

| Factor | Influence on Degradation Rate | Description |

| Matrix | High in organic solvents, low on soil/particles. | The physical state and chemical composition of the surrounding medium affect light absorption and reactant mobility. t3db.ca |

| Bromination Level | Higher for more brominated congeners. | The increased number of bromine atoms can make the molecule more susceptible to photolytic cleavage. t3db.ca |

| Light Source | Dependent on wavelength and intensity. | Degradation is driven by the absorption of specific wavelengths of light, primarily in the UV spectrum. |

| Presence of Sensitizers | Can be enhanced. | Other molecules can absorb light and transfer the energy to the PBDF, facilitating its degradation. |

Biotransformation and Microbial Degradation

Microbial degradation plays a vital role in the environmental fate of many organic pollutants. For PBDFs, both aerobic and anaerobic microbial processes have been investigated, although information remains limited compared to their chlorinated analogs.

Under aerobic conditions, microorganisms can utilize oxygen to break down organic molecules. For dibenzofuran, the parent compound of PBDFs, several bacterial strains have been identified that can initiate degradation. Genera such as Sphingomonas, Brevibacterium, Terrabacter, and Staphylococcus are known to degrade dibenzofuran. t3db.ca The initial step in the aerobic degradation of dibenzofuran by some bacteria involves the action of a dioxygenase enzyme, which hydroxylates the aromatic ring to form intermediates like 2,2',3-trihydroxybiphenyl. t3db.ca While specific studies on the aerobic degradation of 1,2,6,9-Tetrabromo-dibenzofuran are not available, it is plausible that similar initial enzymatic attacks could occur, leading to hydroxylated and debrominated metabolites. However, the presence of multiple bromine atoms is expected to significantly hinder the rate of microbial attack.

Cometabolism is a process where a microbe, while growing on one compound (the primary substrate), fortuitously degrades another compound (the secondary substrate) that it is unable to use as a source of energy and carbon. enviro.wiki This mechanism is particularly relevant for the degradation of highly recalcitrant compounds like PBDFs. For instance, biphenyl-grown cells of Ralstonia sp. strain SBUG 290 have been shown to co-oxidize dibenzofuran. nih.gov The degradation proceeded via a lateral dioxygenation to form 1,2-dihydroxydibenzofuran, which was then subject to meta-cleavage. nih.gov Similarly, a carbazole-degrading Sphingomonas sp. strain was found to cometabolically degrade dibenzofuran. nih.gov These findings suggest that microbial communities in contaminated environments, particularly those adapted to degrading structurally similar aromatic compounds, may have the potential to cometabolize PBDFs, including tetrabrominated congeners.

The key enzymatic step in the aerobic breakdown of aromatic compounds is the cleavage of the stable aromatic ring, which is typically catalyzed by dioxygenase enzymes. nih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic substrate, leading to ring fission. Intradiol and extradiol dioxygenases cleave the ring at different positions relative to the hydroxyl groups. ebi.ac.uk While the direct enzymatic cleavage of this compound has not been documented, studies on the degradation of the parent dibenzofuran show that ring cleavage is a critical step. For example, in Ralstonia sp. strain SBUG 290, the meta-cleavage of 1,2-dihydroxydibenzofuran yields 2-hydroxy-4-(3′-oxo-3′H-benzofuran-2′-yliden)but-2-enoic acid. nih.gov The high degree of bromination in this compound would likely present a significant steric and electronic hindrance to the enzymatic machinery responsible for ring cleavage, making this a probable rate-limiting step in its complete mineralization.

Interactive Table: Microbial Genera Involved in Dibenzofuran Degradation

| Microbial Genus | Degradation Type | Key Findings | Reference(s) |

| Sphingomonas | Aerobic, Cometabolic | Degrades dibenzofuran; can cometabolize in the presence of carbazole. | t3db.canih.gov |

| Ralstonia | Cometabolic | Co-oxidizes dibenzofuran when grown on biphenyl (B1667301), involving lateral dioxygenation and meta-cleavage. | nih.gov |

| Brevibacterium | Aerobic | Capable of degrading the parent dibenzofuran compound. | t3db.ca |

| Terrabacter | Aerobic | Implicated in the degradation of dibenzofuran. | t3db.ca |

| Staphylococcus | Aerobic | Shows potential for dibenzofuran degradation. | t3db.ca |

Thermal Degradation and Stability

The thermal stability and degradation pathways of polybrominated dibenzofurans (PBDFs), including congeners like 1,2,6,9-tetrabromodibenzofuran, are of significant environmental and toxicological concern. These compounds can be formed and degraded during various thermal processes, such as waste incineration and industrial accidents. The stability of the dibenzofuran ring system, enhanced by bromine substitution, influences its persistence and transformation under thermal stress.

Research into the thermal decomposition of PBDFs often occurs in the context of the degradation of brominated flame retardants (BFRs), from which they are frequently formed as byproducts. For instance, the thermal decomposition of decabromodiphenyl ether (Br10-DPE) in the presence of a polybutylene terephthalate/Sb2O3 matrix has been observed to yield tetrabromodibenzofurans at high temperatures (500-700 °C). researchgate.net

The thermal degradation of PBDFs is influenced by factors such as temperature, the presence of oxygen, and the surrounding chemical matrix. Studies on related compounds provide insights into the potential behavior of 1,2,6,9-tetrabromodibenzofuran.

Detailed Research Findings

The thermal degradation of tetrabromobisphenol A (TBBPA), a widely used BFR, demonstrates that decomposition occurs in stages over a broad temperature range (200-500 °C). researchgate.netresearchgate.net The initial stages involve the release of hydrogen bromide and the formation of various brominated phenols. researchgate.net These smaller molecules can then potentially recombine to form PBDFs.

Investigations into the thermal combustion of dielectric fluids containing polychlorinated biphenyls (PCBs) have shown that optimal conditions for the formation of polychlorinated dibenzofurans (PCDFs), the chlorinated analogues of PBDFs, occur at 675°C with a residence time of 0.8 seconds and 8% excess oxygen. epa.gov This suggests that similar conditions could be relevant for the formation and subsequent degradation of PBDFs.

The stability of dibenzofuran-based hole transport materials has been evaluated, showing decomposition temperatures ranging from 372 °C to 418 °C, indicating excellent thermal stability. mdpi.com This inherent stability of the dibenzofuran structure is a key factor in the persistence of its halogenated derivatives.

Thermal Degradation Data of Related Compounds

The following table summarizes thermal degradation data for related brominated compounds and dibenzofuran-based materials, providing an indication of the temperature ranges at which thermal decomposition and transformation may occur for 1,2,6,9-tetrabromodibenzofuran.

| Compound/Material | Decomposition Temperature (°C) | Products/Observations |

| Dibenzofuran-based Hole Transport Materials | 372 - 418 | Excellent thermal stability. mdpi.com |

| Tetrabromobisphenol A (TBBPA) | 200 - 500 | Two-stage decomposition, with a sharp mass loss between 200-290°C. researchgate.net |

| Poly(ether sulfone) with dibenzofuran moiety | > 400 | Formation of dibenzofuran pyrolysis products. mdpi.com |

| Decabromodiphenyl ether (Br10-DPE) | 500 - 700 | High yield of tetrabromodibenzofurans. researchgate.net |

Advanced Analytical Methodologies for Tetrabromodibenzofuran Research

Extraction and Sample Preparation Techniques for Complex Environmental Matrices

The initial and one of the most critical stages in the analysis of 1,2,6,9-tetrabromodibenzofuran is the extraction and purification of the analyte from the sample matrix. researchgate.net Complex environmental samples such as soil, sediment, air, and biological tissues contain a multitude of compounds that can interfere with the final analysis. epa.govdiva-portal.org Therefore, a multi-step clean-up process is typically required after extraction. diva-portal.org

To handle the rigorous demands of sample purification for PBDF analysis, a variety of clean-up methods are employed, ranging from traditional manual techniques to modern automated systems. eurl-pops.eu Manual methods, while foundational, are often labor-intensive and time-consuming. diva-portal.org

In response, automated and semi-automated systems have been developed to improve efficiency, reduce solvent consumption, and enhance reproducibility. nih.govnih.gov Systems like the GO-EHT and Power-Prep are designed for the clean-up of dioxins and related compounds, including PBDFs. nih.govresearchgate.net These systems can process multiple samples in parallel, performing tasks such as solid-phase extraction (SPE) and purification using a combination of sorbents to refine extracts. researchgate.netnih.gov For instance, the DEXTech Plus system has been adapted for the analysis of brominated compounds by incorporating an aluminium oxide column into its multi-column setup, effectively separating PBDFs into a distinct fraction for analysis. namthao.com The European Union Reference Laboratory (EURL) for POPs utilizes a range of these automated, semi-automated, and manual clean-up methods for the analysis of polychlorinated and polybrominated compounds. eurl-pops.eu

| Method Type | Description | Advantages | Examples/Systems | Source |

|---|---|---|---|---|

| Manual | Traditional, hands-on techniques involving liquid-liquid extraction and open column chromatography. | Low initial equipment cost. | Conventional multi-step column cleanup. | diva-portal.orgnih.gov |

| Semi-automated | Partial automation of the clean-up process, often involving automated liquid handling. | Increased sample throughput compared to manual methods. | - | eurl-pops.eu |

| Automated | Fully automated systems that integrate extraction, cleanup, and fractionation. | High throughput, reduced solvent use, improved reproducibility, minimal cross-contamination. | GO-EHT, Power-Prep, DEXTech Plus. | nih.govresearchgate.netnamthao.com |

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a widely used technique for extracting persistent organic pollutants (POPs), including PBDFs, from solid and semi-solid samples. acs.orgdntb.gov.ua This method utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process, significantly reducing solvent consumption and extraction time compared to traditional methods like Soxhlet extraction. diva-portal.orgacs.org

The European Union Reference Laboratory (EURL) for POPs frequently employs hot pressurized liquid extraction and hot liquid extraction for monitoring these compounds in feed and food. eurl-pops.eu Research has shown that extraction temperature is a critical parameter, with optimal conditions for polyhalogenated dibenzodioxins and furans being around 130°C using a mixed solvent like n-hexane/acetone. acs.org Selective PLE methods have also been developed, which incorporate cleanup steps directly within the extraction cell, for example, by using sulfuric acid-impregnated silica (B1680970) to remove co-extracted fats from food and feed samples. nih.gov This integration of extraction and cleanup streamlines the sample preparation process. diva-portal.orgnih.gov

Column chromatography is an indispensable technique for purifying sample extracts and isolating 1,2,6,9-tetrabromodibenzofuran from interfering compounds prior to instrumental analysis. bitesizebio.comntu.edu.tw The choice of adsorbent (stationary phase) is critical and depends on the properties of the compounds to be separated. columbia.eduijcrt.org For PBDF analysis, a sequence of chromatographic columns with different adsorbents is typically used. eurl-pops.eu

Commonly used adsorbents include:

Silica Gel: Often modified with sulfuric acid, it is effective at removing oxidizable interferences like lipids. nih.govacs.org

Alumina: This adsorbent is used to fractionate compounds based on their polarity. columbia.educup.edu.cn It has proven particularly useful in separating brominated compounds from other halogenated substances. namthao.com

Carbon: Activated carbon columns are highly effective for fractionating planar molecules like PBDFs from non-planar compounds based on their structural characteristics. diva-portal.orgacs.org

A typical multi-column cleanup procedure might involve a multilayer silica column followed by an activated carbon column to achieve the high degree of purity required for sensitive analysis. acs.org This combination allows for the effective removal of a wide range of interferences, ensuring that the final extract is suitable for high-resolution analysis. diva-portal.org

Chromatographic Separation and Detection Methods

Following extraction and cleanup, the final analytical step involves the separation of 1,2,6,9-tetrabromodibenzofuran from other co-extracted compounds, including its own isomers, and its subsequent detection and quantification.

High-Resolution Gas Chromatography (HRGC), almost always coupled with High-Resolution Mass Spectrometry (HRGC/HRMS), is the gold standard for the analysis of dioxins and furans, including PBDFs. researchgate.netepa.gov The complexity of these analyses arises from the large number of possible isomers, which requires the high resolving power of capillary GC columns to separate. chromatographyonline.com

The separation is achieved on a long, narrow capillary column coated with a specific stationary phase. chromatographyonline.com The choice of column is crucial for resolving critical isomer pairs. chromatographyonline.com For instance, the analysis of chlorinated dioxins and furans often requires confirmation on a secondary column with a different stationary phase to ensure accurate identification. chromatographyonline.com The analysis of PBDFs presents similar challenges, compounded by potential thermal degradation or isomerization of the analytes within the GC system. researchgate.net Therefore, careful optimization of GC parameters is essential. researchgate.net HRGC/HRMS provides both the high chromatographic resolution needed for isomer separation and the high mass resolution needed for sensitive and selective detection at parts-per-quadrillion (ppq) levels. epa.gov

| Parameter | Importance in PBDF Analysis | Details | Source |

|---|---|---|---|

| Column Selectivity | Crucial for separating the many positional isomers of tetrabromodibenzofuran. | Method-specific columns are tailored to provide optimal resolution of critical pairs. | chromatographyonline.com |

| Injection Technique | Important for transferring analytes onto the column without discrimination or degradation. | Splitless injection is commonly used for trace-level environmental samples. | researchgate.net |

| Detector | High-Resolution Mass Spectrometry (HRMS) is required for sensitivity and selectivity. | Provides accurate mass measurements to distinguish analytes from matrix interferences. | researchgate.netepa.gov |

| Isotope Dilution | Used for accurate quantification. | Isotopically-labeled internal standards are added to samples before extraction to correct for analyte losses. | epa.gov |

While HRGC/HRMS remains the reference method, Liquid Chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is an increasingly accepted technique for the analysis of halogenated organic contaminants. researchgate.neteurofins.com LC offers certain advantages, such as the ability to analyze thermally labile or less volatile compounds without the risk of degradation that can occur in a hot GC inlet. researchgate.net

For compounds like PBDFs, LC can be a valuable tool, especially as part of multi-analyte methods. eurl-pops.eu Recent advancements in LC technology, such as the miniaturization of LC systems (micro-LC and nano-LC), have been investigated to enhance sensitivity for trace bioanalysis. univie.ac.at By reducing flow rates and column diameters, these miniaturized systems can significantly increase signal intensities, which is beneficial for detecting low-abundance compounds. univie.ac.at While not yet as established as GC for routine dioxin analysis, LC-based methods represent a growing area of research for the determination of emerging contaminants. researchgate.net

Mass Spectrometric Techniques for Isomer-Specific Analysis and Quantification

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC), stands as the cornerstone for the isomer-specific analysis of tetrabromodibenzofurans. The complexity of environmental samples and the presence of numerous structurally similar isomers necessitate highly selective and sensitive detection methods.

High-resolution mass spectrometry (HRMS) is indispensable for the definitive identification and quantification of 1,2,6,9-tetrabromodibenzofuran. routledge.com This technique provides the high mass resolving power necessary to differentiate the analyte from co-eluting interferences with the same nominal mass but different elemental compositions. routledge.com Instruments like double-focusing magnetic sector and Orbitrap mass spectrometers are frequently employed for this purpose.

The primary advantage of HRMS is its ability to provide highly accurate mass measurements, which in turn allows for the determination of the elemental composition of an ion. routledge.com This is crucial for distinguishing PBDD/Fs from other halogenated compounds that may be present in a sample. For instance, a method using high-resolution gas chromatography coupled to high-resolution mass spectrometry (HRGC/HRMS) has been developed for the analysis of PBDD/Fs. researchgate.net This approach, often utilizing isotope dilution with ¹³C-labeled internal standards, allows for accurate quantification and has been successfully applied to various environmental and biological matrices. uea.ac.uknih.gov

The following table summarizes key aspects of HRMS in the analysis of tetrabromodibenzofurans:

| Feature | Description | Relevance to 1,2,6,9-Tetrabromodibenzofuran Analysis |

| High Mass Resolution | Ability to distinguish between ions with very similar mass-to-charge ratios. | Differentiates 1,2,6,9-Tetrabromodibenzofuran from matrix interferences and other brominated compounds. |

| Accurate Mass Measurement | Provides precise mass measurements, often to within a few parts per million (ppm). | Allows for the confirmation of the elemental formula of the detected analyte. |

| High Sensitivity | Capable of detecting analytes at very low concentrations (femtogram to picogram levels). | Essential for trace-level detection in environmental and biological samples. |

| Isotope Dilution | Use of stable isotope-labeled internal standards for quantification. | Corrects for analyte losses during sample preparation and analysis, leading to highly accurate results. uea.ac.uknih.gov |

Tandem mass spectrometry (MS/MS) offers an additional layer of selectivity for the analysis of complex mixtures containing tetrabromodibenzofuran isomers. nih.gov This technique involves the selection of a specific precursor ion (e.g., the molecular ion of 1,2,6,9-tetrabromodibenzofuran), followed by its fragmentation through collision-induced dissociation (CID), and subsequent analysis of the resulting product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio by filtering out chemical noise.

While MS/MS is a powerful tool for isomer discrimination in some cases, distinguishing between isomers that produce similar fragmentation patterns can be challenging. nih.gov However, recent advancements and methodologies, such as analyzing the kinetics of ion-molecule interactions or employing post-processing mathematical algorithms, are expanding the capabilities of MS/MS for isomer-specific analysis. nih.gov The development of methods using gas chromatography coupled with atmospheric pressure chemical ionization (APCI) and tandem mass spectrometry (GC-APCI-MS/MS) has shown promise as an alternative to traditional HRMS for the determination of dioxin-like compounds. diva-portal.org

Key features of MS/MS in this context include:

Enhanced Selectivity: By monitoring specific precursor-to-product ion transitions, interferences from the sample matrix are minimized.

Improved Signal-to-Noise: The reduction in chemical noise leads to lower detection limits.

Structural Information: The fragmentation patterns can provide valuable information about the structure of the analyte.

Electron-impact (EI) and negative chemical ionization (NCI) are two common ionization techniques used in the mass spectrometric analysis of PBDD/Fs.

Electron-Impact (EI) Mass Spectrometry is a "hard" ionization technique that imparts a significant amount of energy to the analyte molecule, resulting in extensive fragmentation. The resulting mass spectra are characterized by a prominent molecular ion and a series of fragment ions corresponding to the loss of bromine atoms and other structural components. nih.gov While this extensive fragmentation provides a characteristic fingerprint for compound identification, it can sometimes lead to a less intense molecular ion, which may affect sensitivity for some compounds. nih.gov

Negative Chemical Ionization (NCI) Mass Spectrometry , particularly electron capture negative ionization (ECNI), is a "soft" ionization technique that is highly selective for electrophilic compounds like halogenated substances. acs.org In ECNI, low-energy electrons are captured by the analyte molecules, leading to the formation of negative ions. For many brominated compounds, this process is highly efficient and results in less fragmentation and a more abundant molecular ion or a characteristic [M-Br]⁻ ion, leading to very low detection limits. nih.gov ECNI is often more sensitive than EI for the analysis of highly brominated compounds. nih.gov

| Ionization Technique | Principle | Advantages for Tetrabromodibenzofuran Analysis | Disadvantages |

| Electron-Impact (EI) | High-energy electrons bombard the analyte, causing ionization and extensive fragmentation. nih.gov | Provides characteristic fragmentation patterns for structural elucidation and library matching. Good sensitivity for many compounds. nih.gov | Can result in a weak molecular ion, potentially reducing sensitivity for some analytes. |

| Negative Chemical Ionization (NCI) | Low-energy electrons are captured by electrophilic analytes, forming negative ions. acs.org | High selectivity and sensitivity for halogenated compounds. nih.govacs.org Often produces a strong molecular ion, enhancing detection. | Less fragmentation, providing less structural information compared to EI. |

Development of Multi-Methods for Simultaneous Monitoring of Related Pollutants

The co-occurrence of 1,2,6,9-tetrabromodibenzofuran with other persistent organic pollutants (POPs), such as polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), polychlorinated biphenyls (PCBs), and polybrominated diphenyl ethers (PBDEs), has driven the development of multi-methods for their simultaneous determination. uea.ac.uknih.gov These integrated analytical approaches offer significant advantages in terms of cost-effectiveness, reduced sample volume, and the ability to obtain a more comprehensive picture of contamination from a single analysis. uea.ac.uk

A validated methodology for the simultaneous determination of PCDD/Fs, PCBs, PBDD/Fs, and PBDEs in food samples of animal origin has been established. uea.ac.uknih.gov This method typically involves isotope dilution, extraction, and a multi-step cleanup procedure using various chromatographic columns, such as acid silica gel and activated carbon, to separate the different classes of compounds before analysis by HRGC/HRMS. uea.ac.ukresearchgate.net The ability to measure these different contaminant classes in a single run streamlines the analytical process and minimizes variability that could arise from using separate methods or laboratories. uea.ac.uk

Quality Assurance and Quality Control in Tetrabromodibenzofuran Analysis

Robust quality assurance (QA) and quality control (QC) protocols are essential for generating reliable and defensible data in the trace analysis of 1,2,6,9-tetrabromodibenzofuran. epa.govfao.org QA encompasses all the planned and systematic activities implemented to ensure that a product or service will fulfill quality requirements, while QC refers to the operational techniques used to meet those requirements. asq.org

A comprehensive QA/QC plan is a fundamental component of the analytical process. iges.or.jp Key elements of a QA/QC program for tetrabromodibenzofuran analysis include:

Initial Demonstration of Capability: The laboratory must demonstrate its ability to perform the analysis with the required precision and accuracy. epa.gov

Method Blanks: Analyzing a blank sample with each batch of samples is crucial to monitor for contamination introduced during the analytical process.

Labeled Compound Recovery: The recovery of isotopically labeled internal standards is monitored to ensure the efficiency of the extraction and cleanup procedures. uea.ac.uk Recoveries are typically expected to be within a defined range, for example, 52%-132%. researchgate.net

Matrix Spikes: A known amount of the analyte is added to a sample to assess the method's accuracy in the specific sample matrix.

Certified Reference Materials (CRMs): Analysis of CRMs, when available, provides an independent assessment of the accuracy and comparability of the data.

Inter-laboratory Comparisons: Participation in proficiency testing schemes allows for the evaluation of a laboratory's performance against other laboratories. fao.org

The following table outlines common QC samples and their purpose in the analysis of tetrabromodibenzofurans.

| QC Sample | Purpose | Acceptance Criteria Example |

| Method Blank | To assess contamination during sample preparation and analysis. | Analyte concentration should be below the method detection limit. |

| Labeled Internal Standards | To quantify the native analytes and correct for method performance variations. uea.ac.uk | Recovery should be within a specified range (e.g., 40-130%). |

| Matrix Spike/Matrix Spike Duplicate | To evaluate the effect of the sample matrix on the analytical method's accuracy and precision. | Recovery and relative percent difference (RPD) should meet established criteria. |

| Certified Reference Material (CRM) | To verify the accuracy of the analytical method. | The measured concentration should be within the certified range for the material. |

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 1,2,6,9-tetrabromo-dibenzofuran derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis often involves bromination of dibenzofuran precursors. For example, controlled bromination using bromine donors (e.g., 2,4,4,6-tetrabromo-2,5-cyclohexadienone) under inert atmospheres ensures regioselectivity. Optimization requires monitoring reaction temperature (e.g., 70°C for 6 hours) and stoichiometry (1.08 equivalents of dibenzofuran) to maximize yield (72%) and conversion rates (91.4%) . Gas chromatography (GC) with flame ionization detection is recommended for purity analysis (>99.5%) .

Q. How can this compound be detected and quantified in environmental matrices?

- Methodological Answer : Use gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) for trace-level detection (e.g., 2 ppm). Isotope dilution with -labeled analogs (e.g., 1,2,3,4-tetrachloro[]dibenzofuran) improves accuracy in complex samples like agricultural products . Calibration curves with and triplicate sampling ensure reproducibility .

Q. What structural characterization techniques are suitable for confirming bromination patterns in dibenzofuran derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves bromine substitution patterns and intermolecular interactions (e.g., Br⋯Br contacts). For example, SC-XRD data (CCDC 1828960) validated the crystal structure of a related tetrabromo-dihydrofuran, revealing C–H⋯H interactions and dihedral angles critical for stability . Nuclear magnetic resonance ( and NMR) further confirms regiochemistry .

Advanced Research Questions

Q. How does bromination degree influence the metabolic fate of tetrabromo-dibenzofurans in biological systems?

- Methodological Answer : In vivo studies in mice show that higher bromination (e.g., pentabromo vs. tetrabromo derivatives) reduces metabolic conversion. For this compound, hydroxylation rates (M/P ratios: to ) are lower than less brominated analogs, suggesting steric hindrance limits enzyme access . Use LC-MS/MS with isotopically labeled internal standards to track metabolites in liver microsomes.

Q. What experimental designs are effective for studying the pyrolysis/oxidation kinetics of this compound at low concentrations?

- Methodological Answer : A perfectly stirred reactor operating at 500–950°C and atmospheric pressure enables kinetic studies of trace-level (≈2 ppm) gas-phase reactions. Monitor intermediates (e.g., brominated furans) via online FTIR or GC-MS. Compare degradation pathways to unchlorinated dibenzofuran to identify bromine-specific mechanisms . Mechanistic models should incorporate unimolecular decomposition rates derived from analogous systems (e.g., 2-methylfuran pyrolysis) .

Q. How do bacterial dioxygenases catalyze the degradation of brominated dibenzofurans, and how does this differ from chlorinated analogs?

- Methodological Answer : Rhodococcus opacus strain SAO101 employs lateral dioxygenases (e.g., dfdA gene products) to cleave dibenzofuran rings. For brominated derivatives, enzyme specificity and reaction kinetics may differ due to bromine’s electronegativity and steric effects. Use gene knockout studies and -labeling to trace oxygen incorporation in metabolites . Compare with chlorinated systems (e.g., Bacillus sp. SS2) to assess halogen-specific degradation efficiency .

Q. What statistical approaches resolve contradictions in bioassay vs. instrumental data for tetrabromo-dibenzofuran detection?

- Methodological Answer : Discrepancies between bioassays (e.g., DR CALUX) and GC-HRMS require triangulation. For example, broad-spectrum HRMS screening identified 2,3,7,8-TBDF as a false-positive in bioassays. Use one-way ANOVA () with Tukey’s post hoc test to validate abiotic vs. biotic degradation data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.